molecular formula C22H18ClFN2O3S B14972240 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

Cat. No.: B14972240
M. Wt: 444.9 g/mol
InChI Key: BDOQSJSGEFQVDC-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the benzoyl group, and the attachment of the sulfonamide moiety. One common synthetic route is as follows:

    Formation of Tetrahydroquinoline Core: The synthesis begins with the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions to form the tetrahydroquinoline core.

    Introduction of Benzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the benzoyl group at the desired position.

    Attachment of Sulfonamide Moiety: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, mild heating.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: New sulfonamide derivatives with varied functional groups.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmaceuticals: It serves as a lead compound in the design of novel therapeutic agents targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzoyl and tetrahydroquinoline moieties contribute to hydrophobic interactions and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzene-1-sulfonamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzene-1-sulfonamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the tetrahydroquinoline and sulfonamide groups provides a distinct profile that sets it apart from similar compounds.

Properties

Molecular Formula

C22H18ClFN2O3S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-chloro-4-fluorobenzenesulfonamide

InChI

InChI=1S/C22H18ClFN2O3S/c23-19-14-18(10-11-20(19)24)30(28,29)25-17-9-8-15-7-4-12-26(21(15)13-17)22(27)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14,25H,4,7,12H2

InChI Key

BDOQSJSGEFQVDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1)C(=O)C4=CC=CC=C4

Origin of Product

United States

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